molecular formula C9H9NO2 B1270960 4-Aminocinnamic acid CAS No. 2393-18-2

4-Aminocinnamic acid

Cat. No.: B1270960
CAS No.: 2393-18-2
M. Wt: 163.17 g/mol
InChI Key: JOLPMPPNHIACPD-ZZXKWVIFSA-N
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Description

4-Aminocinnamic acid is an organic compound with the molecular formula C9H9NO2. It appears as a white crystalline solid and is soluble in hot water and ethanol, while being slightly soluble in ether and chloroform . This compound is known for its applications in organic synthesis and as a biochemical research probe.

Scientific Research Applications

4-Aminocinnamic acid has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

4-Aminocinnamic acid is primarily used in the modification of cellulose fibers, which are commonly used in medical and food packaging fields . The compound is chemically grafted onto dialdehyde cellulose fibers (DCFs) to yield antibacterial cellulose fibers .

Mode of Action

The exact mechanism of action of this compound isn’t completely understood. It’s postulated that the compound behaves as a nucleophile, interacting with electrophilic species such as carbonyl compounds and aldehydes . This interaction is thought to be responsible for the formation of cinnamates and amides, which are critical in the synthesis of various compounds .

Biochemical Pathways

This compound is involved in the modification of cellulose fibers through a Schiff base reaction . This process involves the chemical grafting of this compound onto dialdehyde cellulose fibers (DCFs), which are initially modified by sodium periodate (NaIO4) . The resulting this compound-modified DCFs exhibit excellent antibacterial activity .

Result of Action

The primary result of the action of this compound is the production of antibacterial cellulose fibers. The this compound-modified DCFs exhibit excellent antibacterial activity against S. aureus and E. coli, with inhibition ratios greater than 99.6% and 99.0%, respectively .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the this compound-modified DCFs maintain a 99% antibacterial ratio after two months of exposure to the air environment . This suggests that the compound’s action, efficacy, and stability are robust against environmental changes.

Safety and Hazards

4-Aminocinnamic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful to aquatic life with long-lasting effects .

Future Directions

The use of 4-Aminocinnamic acid in the synthesis of high-performance biopolymers such as polyamides and polyimides presents a promising future direction . Additionally, its application in the fabrication of long-term antibacterial cellulose-based materials is another exciting prospect .

Biochemical Analysis

Biochemical Properties

4-Aminocinnamic acid plays a significant role in biochemical reactions, particularly in the synthesis of antibacterial materials. It interacts with enzymes and proteins through Schiff base reactions, where the amino group of this compound forms a covalent bond with aldehyde groups on biomolecules . This interaction is crucial for the modification of cellulose fibers, endowing them with robust antibacterial properties against bacteria such as Staphylococcus aureus and Escherichia coli .

Cellular Effects

This compound exhibits notable effects on various cell types and cellular processes. It has been shown to influence cell function by modifying cellulose fibers, which then exhibit antibacterial activity. This modification leads to the inhibition of bacterial growth and colonization, thereby protecting the cells from microbial infections . Additionally, the compound’s interaction with cellular components can affect cell signaling pathways and gene expression, contributing to its antibacterial efficacy.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form Schiff bases with aldehyde groups on biomolecules. This reaction disrupts the bacterial cell membrane, leading to cell death . The compound’s antibacterial activity is primarily due to its ability to inhibit the growth of bacteria by interfering with their cellular processes. This mechanism highlights the potential of this compound as a valuable antibacterial agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be stable over time. Studies have shown that cellulose fibers modified with this compound maintain their antibacterial properties for extended periods, with inhibition ratios remaining above 99% even after two months of exposure to the air environment . This stability makes this compound a promising candidate for long-term antibacterial applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. While specific dosage studies are limited, it is essential to consider the potential toxic or adverse effects at high doses. Understanding the threshold effects and optimal dosages is crucial for ensuring the safe and effective use of this compound in medical applications .

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with enzymes such as phenylalanine ammonia-lyase (PAL). This enzyme catalyzes the conversion of phenylalanine to cinnamic acid, which is then further modified to form this compound . The compound’s involvement in these pathways highlights its role in the broader context of amino acid metabolism and its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and function . Understanding these transport mechanisms is essential for optimizing the use of this compound in various applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its activity and function, particularly in the context of its antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminocinnamic acid can be synthesized through several methods. One common approach involves the reaction of benzaldehyde with ammonia in ethanol to form benzamide. This intermediate then undergoes a nucleophilic addition reaction with salicylaldehyde under basic conditions to yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the oxidation of cinnamaldehyde or by the condensation of benzal chloride with sodium acetate, followed by acid hydrolysis . These methods are preferred due to their efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Aminocinnamic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form 4-aminocinnamyl alcohol.

    Substitution: It can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogens or nitro groups in the presence of a catalyst like iron or aluminum chloride.

Major Products:

    Oxidation: Quinones.

    Reduction: 4-Aminocinnamyl alcohol.

    Substitution: Halogenated or nitrated derivatives of this compound.

Comparison with Similar Compounds

    Cinnamic Acid: Shares a similar structure but lacks the amino group.

    4-Hydroxycinnamic Acid: Contains a hydroxyl group instead of an amino group.

    3-Aminocinnamic Acid: The amino group is positioned differently on the aromatic ring.

Uniqueness: 4-Aminocinnamic acid is unique due to its amino group, which enhances its reactivity and allows for the formation of Schiff bases. This property is not present in cinnamic acid or 4-hydroxycinnamic acid, making this compound particularly valuable in synthetic and biological applications .

Properties

IUPAC Name

(E)-3-(4-aminophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLPMPPNHIACPD-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870966
Record name (2E)-3-(4-Aminophenyl)-2-propenoic acid
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Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2393-18-2, 17570-30-8
Record name p-Aminocinnamic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2393-18-2
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Record name (2E)-3-(4-Aminophenyl)-2-propenoic acid
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Record name p-aminocinnamic acid
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Record name 4-Aminocinnamic acid
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Synthesis routes and methods

Procedure details

Cyclobranyl ester of p-nitrocinnamic acid (165.0 g, 0.268 mole) prepared according to the procedure of Example 103 was suspended in a mixture of acetic acid (1.5 l) and tetrahydrofuran (2 l). To the suspension were added 6N-HCl-dioxane (125 ml) and zinc powder (165 g) and the mixture was stirred at 20° C. for 2 hours. Then the reaction mixture was filtered to remove zinc powder. The filtrate was concentrated under reduced pressure, and the residue was extracted with chloroform. The extracts were washed successively with water and saturated aqueous NaHCO3, then dried, and concentrated in vacuo. The residual crystals were recrystallized from chloroform-ethanol (1:3, v/v), giving cyclobranyl ester of p-aminocinnamic acid (119.2 g), in a 75.9% yield. m.p. 206°-207° C.
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step Two
Name
Quantity
165 g
Type
catalyst
Reaction Step Two
Quantity
1.5 L
Type
solvent
Reaction Step Three
Quantity
2 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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